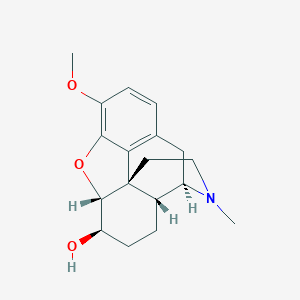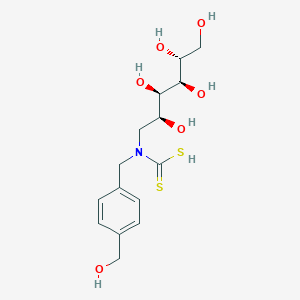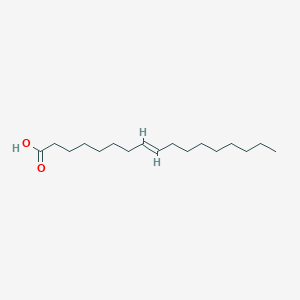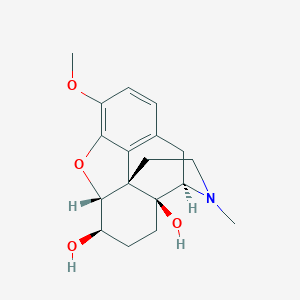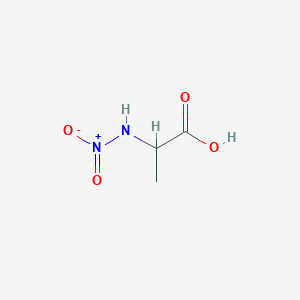
2-nitramidopropanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-nitramidopropanoic acid, also known as NAP, is a non-proteinogenic amino acid that has gained significant attention in the scientific community due to its potential therapeutic applications. NAP is synthesized through a multistep process that involves the reaction of nitric acid with 2-aminopropanoic acid.
Mecanismo De Acción
The mechanism of action of 2-nitramidopropanoic acid is not fully understood. However, studies have suggested that 2-nitramidopropanoic Acid exerts its neuroprotective effects by modulating the activity of various signaling pathways in the brain. 2-nitramidopropanoic Acid has been shown to activate the Akt/mTOR pathway, which is involved in cell survival and growth. Additionally, 2-nitramidopropanoic Acid has been shown to inhibit the activity of the MAPK/ERK pathway, which is involved in inflammation and cell death.
Biochemical and Physiological Effects:
2-nitramidopropanoic acid has been shown to have several biochemical and physiological effects. Studies have shown that 2-nitramidopropanoic Acid can reduce oxidative stress and inflammation in the brain. Additionally, 2-nitramidopropanoic Acid has been shown to improve mitochondrial function and reduce apoptosis in models of neurodegenerative diseases. 2-nitramidopropanoic Acid has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-nitramidopropanoic acid in lab experiments is its neuroprotective properties. 2-nitramidopropanoic Acid has been shown to have a wide range of therapeutic applications, making it a promising candidate for drug development. However, one of the limitations of using 2-nitramidopropanoic Acid in lab experiments is its limited solubility in water, which can make it difficult to work with.
Direcciones Futuras
There are several future directions for research on 2-nitramidopropanoic acid. One area of research is the development of 2-nitramidopropanoic Acid-based drugs for the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 2-nitramidopropanoic Acid and its potential therapeutic applications. Another area of research is the development of new synthesis methods for 2-nitramidopropanoic Acid that can improve its solubility and make it easier to work with in lab experiments.
Conclusion:
In conclusion, 2-nitramidopropanoic acid is a non-proteinogenic amino acid that has gained significant attention in the scientific community due to its potential therapeutic applications. 2-nitramidopropanoic Acid has been shown to have neuroprotective, anti-inflammatory, and anti-tumor properties. Studies have also shown that 2-nitramidopropanoic Acid can improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury. While there are limitations to using 2-nitramidopropanoic Acid in lab experiments, its potential therapeutic applications make it a promising candidate for drug development.
Métodos De Síntesis
The synthesis of 2-nitramidopropanoic acid involves the reaction of nitric acid with 2-aminopropanoic acid. The reaction is carried out in a two-step process. In the first step, 2-aminopropanoic acid is dissolved in nitric acid, and the mixture is heated to a temperature of 60-70°C for 4-5 hours. In the second step, the reaction mixture is cooled to room temperature and neutralized with sodium hydroxide. The resulting product is then purified using recrystallization.
Aplicaciones Científicas De Investigación
2-nitramidopropanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective, anti-inflammatory, and anti-tumor properties. Studies have also shown that 2-nitramidopropanoic Acid can improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury. Additionally, 2-nitramidopropanoic Acid has been shown to reduce oxidative stress and inflammation in models of Parkinson's disease and multiple sclerosis.
Propiedades
Número CAS |
130790-37-3 |
|---|---|
Nombre del producto |
2-nitramidopropanoic Acid |
Fórmula molecular |
C3H6N2O4 |
Peso molecular |
134.09 g/mol |
Nombre IUPAC |
2-nitramidopropanoic acid |
InChI |
InChI=1S/C3H6N2O4/c1-2(3(6)7)4-5(8)9/h2,4H,1H3,(H,6,7) |
Clave InChI |
ICVUAMUSASFFOR-UHFFFAOYSA-N |
SMILES |
CC(C(=O)O)N[N+](=O)[O-] |
SMILES canónico |
CC(C(=O)O)N[N+](=O)[O-] |
Sinónimos |
Alanine, N-nitro- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



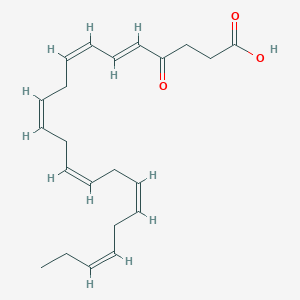
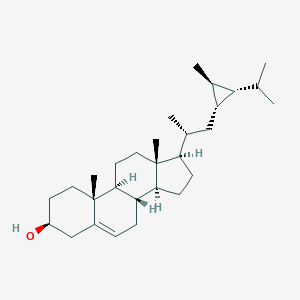
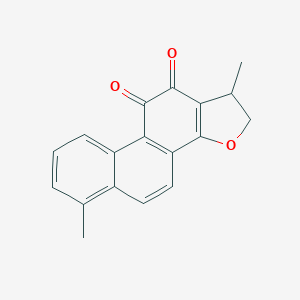
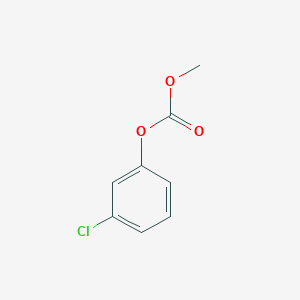
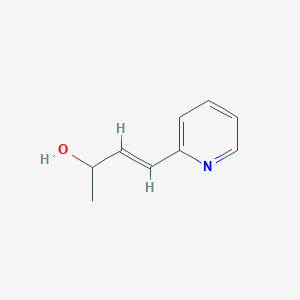
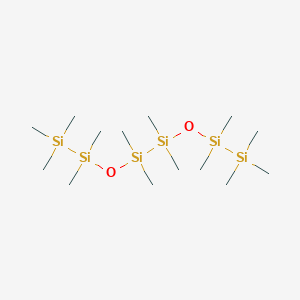
![1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine](/img/structure/B163085.png)


![3-[(2-chloro-1H-indol-3-yl)methylidene]-1H-indol-2-one](/img/structure/B163090.png)
